molecular formula C15H14BrN5O2 B2503891 6-(3-Bromophenyl)-4-imino-3-propyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione CAS No. 1119391-92-2

6-(3-Bromophenyl)-4-imino-3-propyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Cat. No.: B2503891
CAS No.: 1119391-92-2
M. Wt: 376.214
InChI Key: HUABIANLEHROTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Bromophenyl)-4-imino-3-propyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a complex organic compound that belongs to the class of diazaquinazolines. This compound is characterized by its unique structure, which includes a bromophenyl group, an imino group, and a diazaquinazoline core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-4-imino-3-propyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the diazaquinazoline core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods may also incorporate purification steps such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-4-imino-3-propyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine-substituted compounds. Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-Bromophenyl)-4-imino-3-propyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-4-imino-3-propyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Bromophenyl)-4-imino-3-propyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
  • 6-(3-Chlorophenyl)-4-imino-3-propyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
  • 6-(3-Bromophenyl)-4-imino-3-methyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Uniqueness

6-(3-Bromophenyl)-4-imino-3-propyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is unique due to its specific substitution pattern and the presence of the bromophenyl group. This structural uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds. The presence of the bromine atom, in particular, can influence the compound’s electronic properties and its interactions with biological targets.

Properties

IUPAC Name

4-amino-6-(3-bromophenyl)-3-propyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5O2/c1-2-6-21-12(17)10-11(19-15(21)23)14(22)20-13(18-10)8-4-3-5-9(16)7-8/h3-5,7H,2,6,17H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFNQNSUESWJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C2C(=NC1=O)C(=O)NC(=N2)C3=CC(=CC=C3)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.